7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
Brand Name: Vulcanchem
CAS No.: 2165-12-0
VCID: VC21518413
InChI: InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14)
SMILES: CN1C2=CC=CC=C2N3C1=NNC3=S
Molecular Formula: C9H8N4S
Molecular Weight: 204.25g/mol

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol

CAS No.: 2165-12-0

Cat. No.: VC21518413

Molecular Formula: C9H8N4S

Molecular Weight: 204.25g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol - 2165-12-0

Specification

CAS No. 2165-12-0
Molecular Formula C9H8N4S
Molecular Weight 204.25g/mol
IUPAC Name 4-methyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
Standard InChI InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14)
Standard InChI Key KKRXWMLLDAIWCO-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N3C1=NNC3=S
Canonical SMILES CN1C2=CC=CC=C2N3C1=NNC3=S

Introduction

Chemical Identity and Basic Properties

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is characterized by a unique molecular structure containing a nitrogen-rich heterocyclic system with a thiol functional group. Its formal IUPAC name is 4-methyl-2H-[1,2,] triazolo[4,3-a]benzimidazole-1-thione, which provides a more systematic description of its chemical structure. This compound represents an important class of heterocyclic compounds that combine multiple heteroatoms within a complex ring system.

The compound is officially registered with CAS number 2165-12-0, providing a unique identifier for this specific chemical entity in research databases and chemical repositories. It is classified as a versatile small molecule scaffold, indicating its potential utility as a building block in chemical synthesis and drug discovery efforts .

Fundamental Chemical Properties

The basic chemical properties of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol are summarized in the following table:

PropertyValueReference
CAS Number2165-12-0
Molecular FormulaC9H8N4S
Molecular Weight204.25 g/mol
IUPAC Name4-methyl-2H- triazolo[4,3-a]benzimidazole-1-thione
Alternative Name7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
Physical FormNot specified in available sources

Structural Identifiers

For computational chemistry and database searching purposes, several unique structural identifiers have been established for this compound:

Identifier TypeValueReference
Standard InChIInChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14)
Standard InChIKeyKKRXWMLLDAIWCO-UHFFFAOYSA-N
SMILESCN1C2=CC=CC=C2N3C1=NNC3=S
Canonical SMILESCN1C2=CC=CC=C2N3C1=NNC3=S
PubChem Compound ID703960

These identifiers serve as essential tools for researchers working with chemical databases, computational chemistry software, and structure-based virtual screening protocols.

Structural Characteristics

The structure of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol presents several interesting features from a chemical perspective. Its tricyclic framework contains a fused ring system with four nitrogen atoms strategically positioned throughout the structure. The molecule features a benzimidazole core fused with a triazole ring, with a thiol group attached to the triazole portion.

Key Structural Features

The compound exhibits several distinctive structural elements:

  • A benzimidazole core system (bicyclic structure containing a benzene ring fused to an imidazole ring)

  • A triazole ring fused to the benzimidazole system

  • A thiol (-SH) functional group at position 3

  • A methyl group attached to one of the nitrogen atoms (position 7)

This arrangement of atoms creates a relatively planar, conjugated π-electron system that contributes to the compound's potential for intermolecular interactions through π-stacking, hydrogen bonding, and other non-covalent interactions.

Functional Groups and Reactivity Sites

The presence of specific functional groups in this compound determines its chemical reactivity profile:

  • The thiol group (-SH) represents a key reactive site, capable of participating in nucleophilic substitution reactions, oxidation to disulfides, and metal coordination

  • The nitrogen atoms within the heterocyclic system can serve as hydrogen bond acceptors and coordinate with metal ions

  • The aromatic system provides sites for electrophilic aromatic substitution reactions

These reactive sites make the compound potentially useful as a ligand in coordination chemistry or as an intermediate in organic synthesis.

SupplierCatalog/Reference NumberQuantities AvailablePricingReference
VulcanChemVC21518413Not specifiedNot specified
CymitQuimica3D-CAA16512500mg, 5g500mg: 470.00 €, 5g: 943.00 €

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